molecular formula C7H9N5 B1676894 6-Dimethylaminopurine CAS No. 938-55-6

6-Dimethylaminopurine

Cat. No. B1676894
CAS RN: 938-55-6
M. Wt: 163.18 g/mol
InChI Key: BVIAOQMSVZHOJM-UHFFFAOYSA-N
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Description

6-Dimethylaminopurine, also known as N6,N6-Dimethyladenine, is a purine-based metabolite with two condensed heterocyclic rings and two methyl groups linked to the amino group of the purine unit of adenine . It is a serine-threonine protein kinase inhibitor and acts as a secondary metabolite mediating RNA modification . It is a potent cytokinetic inhibitor and is used in parthenogenesis and meiosis studies .


Synthesis Analysis

6-Dimethylaminopurine is synthesized by nitrosating 2-Methylmercapto-4-amino-6-dimethylaminopyrimidine in 10% acetic acid to the 5-nitrosopyrimidine. This is then reduced with sodium hydrosulfite to the triamine, followed by formylation to give the 5-formamidopyrimidine .


Molecular Structure Analysis

The molecular formula of 6-Dimethylaminopurine is C7H9N5 and its molecular weight is 163.18 .


Chemical Reactions Analysis

6-Dimethylaminopurine is a protein kinase and cyclin-dependent kinase inhibitor . It inhibits the germinal vesicle breakdown and the meiotic maturation of oocytes .


Physical And Chemical Properties Analysis

6-Dimethylaminopurine is a white to light yellow crystal powder . It has a melting point of 259-262 °C, a boiling point of 162 °C (50 mmHg), and a density of 1.1407 (rough estimate) . It is soluble in methanol (0.1 g/mL, clear) .

Scientific Research Applications

Genotoxic and Mutagenic Effects in Mammalian Cloning

6-Dimethylaminopurine (6-DMAP) is used in cloning mammals and has shown genotoxic and mutagenic effects. Studies have demonstrated its cytotoxicity in vitro and genotoxic and mutagenic effects in vitro and in vivo, particularly in mammalian embryos produced by somatic cell nuclear transfer. These findings suggest a potential role in the low embryo viability observed in mammalian cloning (Oliveira et al., 2014); (Oliveira et al., 2015).

Mutagenicity in Bacterial Systems

6-DMAP has been identified as a mutagenic agent in bacterial systems. In the Ames test, it was found to be mutagenic in the bacterial strain Salmonella typhimurium TA1535, raising concerns about its safety in the production of cloned animals (Katoh et al., 2004).

Application in Aquaculture

6-DMAP has been employed successfully in the aquaculture industry. It has been used as a triploid inductor for bivalve molluscs, showing promising results in inducing triploidy in species like oysters. Studies indicate that treatment with 6-DMAP can lead to a high percentage of triploid production, which is beneficial in aquaculture breeding programs (Gérard et al., 1994); (Peachey & Allen, 2016).

Inhibitory Effects on Oocyte Maturation

Research has shown that 6-DMAP can inhibit germinal vesicle breakdown in bovine oocytes, indicating its role in regulating oocyte maturation. This property makes it a significant tool in reproductive biology and related research fields (Fulka et al., 1991).

Effects on DNA Replication and Cell Cycle

6-DMAP has been observed to affect DNA replication initiation and cell cycle events in various celltypes, including marine invertebrates and mammalian cells. It drives cells into an interphasic stage and inhibits DNA replication in meiotic cells, which provides insights into its role in cell cycle regulation and potential applications in developmental biology and cancer research (Néant & Dubé, 1996); (Simili et al., 1997).

Potential in Therapeutic Applications

While not directly related to therapeutic uses, the effect of 6-DMAP on varicella-zoster virus (VZV) suggests potential for developing selective therapies. Its role in inhibiting VZV, and the specificity of this effect, could be crucial for future antiviral drug development (Koszalka et al., 1991).

Safety And Hazards

6-Dimethylaminopurine causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239658
Record name N(6),N(6)-Dimethyladenine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Dimethylaminopurine

CAS RN

938-55-6
Record name 6-DMAP
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-(Dimethylamino)purine
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-dimethylaminopurine
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Record name 6,6-DIMETHYLADENINE
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Record name 6-Dimethylaminopurine
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URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,410
Citations
BR Baker, RE Schaub, JP Joseph - The Journal of Organic …, 1954 - ACS Publications
… The synthesis of 6-dimethylaminopurine and its identity (1) … The 7- and 9- ethyl derivativesof 6-dimethylaminopurine have … 9-alkyl derivatives of 6-dimethylaminopurine and puromyein in …
Number of citations: 52 pubs.acs.org
MS Szöllösi, JZ Kubiak, P Debey… - Journal of Cell …, 1993 - journals.biologists.com
… To evaluate the role of protein phosphorylation during this period, we studied the effects of the protein kinase inhibitor 6-dimethylaminopurine (6-DMAP) on fertilization and/or …
Number of citations: 176 journals.biologists.com
LB Townsend, RK Robins, RN Loeppky… - Journal of the …, 1964 - ACS Publications
… we have reinvestigated a number of compounds related to puromycin and find that we can reassign certain struc-tures reported to result from the glycosidation of 6-dimethylaminopurine…
Number of citations: 121 pubs.acs.org
BR Baker, JP JOSEPH… - The Journal of Organic …, 1954 - ACS Publications
… Spectroscopic data led to the proposal of 6-dimethylaminopurine as the most logical structure (2). That the C7H9N6 moiety was indeed 6-dimethylaminopurine has now been verified by …
Number of citations: 43 pubs.acs.org
I Neant, P Guerrier - Experimental cell research, 1988 - Elsevier
The puromycin analog N 6 ,N 6 -dimethyladenine (6-dimethylaminopurine or 6-DMAP) was found to inhibit meiosis reinitiation in starfish oocytes stimulated by the natural hormone 1-…
Number of citations: 159 www.sciencedirect.com
HM Kissman, C Pidacks, BR Baker - Journal of the American …, 1955 - ACS Publications
… that the condensation of the mercuric chloride salts of 6-dimethylaminopurine (IV) and of2,8-bis-… Reaction of the mercuric chloride salt of 2,8bis-methylmercapto-6-dimethylaminopurine …
Number of citations: 129 pubs.acs.org
BR Baker, JP Joseph, JH Williams - The Journal of Organic …, 1954 - ACS Publications
… have led to a general method for the glycosidation of 6-dimethylaminopurine on … 6-dimethylaminopurine occurred on the 7-position, but that of 2-methylmercapto-6-dimethylaminopurine …
Number of citations: 11 pubs.acs.org
DM Kessner, BA Borowsky… - Proceedings of the …, 1958 - journals.sagepub.com
Production of acid-labile phosphate by crude brewer's yeast system, in the presence of adenosine and inorganic phosphate, has been demonstrated. This acid-labile phosphate has …
Number of citations: 24 journals.sagepub.com
CU Lambe, A Resetar, T Spector… - Antimicrobial agents …, 1992 - Am Soc Microbiol
The metabolism of 6-dimethylaminopurine arabinoside (ara-DMAP), a potent inhibitor of varicella-zoster virus replication in vitro, was studied in rats and cynomolgus monkeys. Rats …
Number of citations: 3 journals.asm.org
J Fulka Jr, ML Leibfried‐Rutledge… - Molecular reproduction …, 1991 - Wiley Online Library
The effect of 6‐dimethylaminopurine (6‐DMAP) on germinal vesicle breakdown (GVBD) and maturation in bovine oocytes was investigated in this study. This puromycin analog has …
Number of citations: 90 onlinelibrary.wiley.com

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